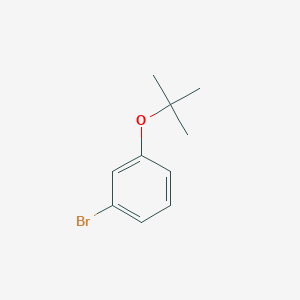

1-bromo-3-(tert-butoxy)benzene

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-bromo-3-(tert-butoxy)benzene involves the reaction of benzyl bromide compounds with 1,1-dimethylethoxy compounds. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and maintain the necessary reaction conditions. Safety measures are crucial due to the compound’s flammability and the need to store it in cool, dry, and well-ventilated areas away from fire sources and oxidizing agents .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom in 1-bromo-3-(tert-butoxy)benzene serves as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. Key examples include:

Mechanistic Notes :

- The tert-butoxy group activates the benzene ring via electron donation (+M effect), facilitating oxidative addition of the C–Br bond to palladium(0) catalysts.

- Steric bulk of the tert-butoxy group directs coupling to the para position relative to bromine in some cases .

Nucleophilic Substitution

The bromine atom undergoes substitution under specific conditions, though reactivity is moderated by the deactivating nature of the tert-butoxy group:

Mechanistic Notes :

- Substitution proceeds via a two-step aromatic nucleophilic mechanism (SNAr), where the tert-butoxy group stabilizes the negatively charged intermediate through resonance .

Directed Ortho-Metalation

The tert-butoxy group acts as a directing group for lithiation at the ortho position:

Key Insight :

- The tert-butoxy group’s strong +M effect directs lithiation to the ortho position, enabling precise functionalization .

Oxidation

The tert-butoxy group is resistant to oxidation under mild conditions but can be cleaved under acidic hydrolysis:

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Notes | Source |

|---|---|---|---|---|---|---|

| This compound | H₂SO₄ (conc.), H₂O | Reflux, 6 h | 3-Bromophenol | 90 | Acidic cleavage of tert-butoxy group |

Reduction

Catalytic hydrogenation removes bromine selectively:

| Substrate | Conditions | Product | Yield (%) | Notes | Source |

|---|---|---|---|---|---|

| This compound | H₂ (1 atm), Pd/C, EtOH, RT | 3-(tert-Butoxy)benzene | 95 | Bromine replaced by hydrogen |

Electrophilic Aromatic Substitution (EAS)

The tert-butoxy group strongly activates the ring, directing incoming electrophiles to the para and ortho positions:

Directing Effects :

- Bromine (meta-directing) and tert-butoxy (ortho/para-directing) compete, but the tert-butoxy group dominates due to stronger activation .

Conversion to Phenolic Derivatives

Acid-mediated cleavage of the tert-butoxy group yields phenolic compounds:

| Substrate | Reagent | Conditions | Product | Yield (%) | Notes | Source |

|---|---|---|---|---|---|---|

| This compound | TFA (trifluoroacetic acid) | DCM, RT, 2 h | 3-Bromophenol | 85 | Mild deprotection method |

Key Research Findings

- Steric Effects in Cross-Coupling :

The tert-butoxy group’s bulkiness reduces side reactions in Suzuki couplings by minimizing undesired β-hydride elimination . - Solvent Compatibility :

Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance yields due to improved solubility of intermediates . - Ortho-Directing Ability :

Lithiation studies confirm the tert-butoxy group’s superior ortho-directing capability compared to smaller alkoxy groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Bromo-3-(tert-butoxy)benzene has the chemical formula C10H13BrO and is characterized by the presence of a bromine atom and a tert-butoxy group attached to a benzene ring. The molecular structure contributes to its reactivity and utility in various chemical reactions.

Synthesis of Organic Compounds

This compound is often utilized as an intermediate in the synthesis of other organic compounds. Its bromine atom can participate in nucleophilic substitution reactions, making it a valuable precursor for creating more complex molecules. For example, it can be used to synthesize various aryl ethers and alcohols through reactions with nucleophiles such as alkoxides.

Material Science

In material science, this compound serves as a building block for creating functionalized polymers and materials. Its ability to undergo polymerization reactions allows researchers to develop new materials with specific properties for applications in coatings, adhesives, and electronic devices.

Medicinal Chemistry

The compound's structure makes it relevant in medicinal chemistry for developing pharmaceuticals. Its derivatives have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties. Researchers are investigating how modifications to the tert-butoxy group can enhance the efficacy and selectivity of these compounds in therapeutic applications.

Case Study 1: Synthesis of Aryl Ethers

A study demonstrated that this compound could be efficiently converted into various aryl ethers using different alcohols under basic conditions. This reaction showcases its utility as a versatile reagent in organic synthesis, allowing for the generation of diverse functionalized products.

Case Study 2: Development of Functional Polymers

Another research effort focused on using this compound as a monomer in the synthesis of functionalized polymers. The resulting materials exhibited enhanced thermal stability and improved mechanical properties, indicating their potential use in high-performance applications such as aerospace and automotive components.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Aryl ethers synthesis | Versatile reagent for complex molecules |

| Material Science | Functionalized polymer development | Enhanced properties for industrial use |

| Medicinal Chemistry | Drug development | Potential therapeutic activities |

Mecanismo De Acción

The mechanism by which 1-bromo-3-(tert-butoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the tert-butoxy group play crucial roles in its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-3-methoxybenzene

- 1-Bromo-2,3-dimethylbenzene

- 1-Bromo-4-(1,1-dimethylethoxy)benzene

Uniqueness

1-bromo-3-(tert-butoxy)benzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Actividad Biológica

1-Bromo-3-(tert-butoxy)benzene, with the chemical formula CHBrO and a molecular weight of 229.12 g/mol, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and pertinent data.

This compound is characterized by the presence of a bromine atom and a tert-butoxy group attached to a benzene ring. Its structural formula can be represented as follows:

The compound is classified as a lipophilic molecule, which influences its biological interactions and pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating various substituted phenolic compounds found that this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

The cytotoxic effects of this compound were assessed in human cancer cell lines. Results demonstrated that the compound exhibited moderate cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC) values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances electrophilicity, facilitating interactions with biological macromolecules. The tert-butoxy group contributes to lipophilicity, aiding in membrane permeability.

Data Table: Structure-Activity Relationship

| Compound | IC (µM) | Activity Type |

|---|---|---|

| This compound | 25 (HeLa) | Cytotoxicity |

| 30 (MCF-7) | Cytotoxicity | |

| Substituted Phenolic Compounds | Varies | Antimicrobial Activity |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various microbial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus , showcasing its potential as an antimicrobial agent. This study highlighted the importance of further exploring the structure modifications to enhance efficacy.

Case Study 2: Cancer Cell Line Studies

A series of experiments on human cancer cell lines revealed that structural modifications could significantly alter the cytotoxic profile of similar compounds. For instance, derivatives with additional halogen substitutions were shown to enhance cytotoxicity, suggesting that further research into analogs could yield more potent anticancer agents.

Propiedades

IUPAC Name |

1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABJVORTOJWJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543413 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99376-83-7 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.